Bienvenue dans la boutique en ligne BenchChem!

Baccatin Iii

Cytotoxicity Taxane pharmacology Structure-activity relationship

Baccatin III (CAS 27548-93-2) is the direct diterpenoid scaffold for the semi‑synthesis of paclitaxel, requiring only C13 side‑chain attachment – eliminating the hazardous C10 acetylation steps needed when starting from 10‑DAB, improving overall yield and synthetic efficiency. This single acetyl‑group difference also drives unique biological profiles: intrinsic MDSC inhibition (IC50 2–5 µM) absent in 10‑DAB and mechanistically distinct from paclitaxel. Procure Baccatin III specifically for medicinal chemistry, certified analytical reference standard development, or as the essential substrate for validating DBAT‑catalyzed biosynthetic routes.

Molecular Formula C31H38O11
Molecular Weight 586.6 g/mol
CAS No. 27548-93-2
Cat. No. B194028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaccatin Iii
CAS27548-93-2
Synonyms(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one;  NSC 330753
Molecular FormulaC31H38O11
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
InChIKeyOVMSOCFBDVBLFW-VHLOTGQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Baccatin III (CAS 27548-93-2) – A Key Taxane Precursor and Research-Grade Active Compound


Baccatin III (CAS 27548-93-2) is a polycyclic diterpene taxane isolated from Taxus species that serves as the core diterpenoid scaffold for the semi-synthesis of paclitaxel (Taxol) and docetaxel [1]. As a C10-acetylated taxane, Baccatin III differs structurally from its more abundant biosynthetic precursor 10-deacetylbaccatin III (10-DAB) by a single acetyl group at the C10 hydroxyl position [2]. In addition to its established role as a semi-synthetic precursor, Baccatin III exhibits intrinsic pharmacological activities, including inhibition of myeloid-derived suppressor cell (MDSC) accumulation and suppression of tumor progression in vivo, with activity dependent on the AKT/STAT6 and Smad2/3 signaling pathways . The compound is commercially available at analytical standard purity levels (HPLC ≥98% to ≥99.85%) and is supplied as a white crystalline powder with defined solubility profiles in DMSO (up to 100 mg/mL) .

Why Baccatin III Cannot Be Replaced by 10-DAB or Other Taxanes in Research and Manufacturing


Generic substitution of Baccatin III with its close analog 10-deacetylbaccatin III (10-DAB) or with paclitaxel is not scientifically defensible due to fundamental differences in chemical reactivity, synthetic pathway requirements, and intrinsic biological activity profiles. Baccatin III and 10-DAB differ by a single acetyl group at the C10 position, yet this minor structural variation dictates entirely distinct synthetic utility: Baccatin III is the direct scaffold for paclitaxel semi-synthesis requiring only C13 side-chain attachment, whereas 10-DAB demands additional C10 acetylation steps that introduce complexity, reduced overall yield, and the use of hazardous reagents [1]. Furthermore, the intrinsic antitumor potency of Baccatin III differs markedly from both 10-DAB and paclitaxel, with IC50 values spanning low micromolar ranges (2–5 μM) compared to paclitaxel's sub-nanomolar activity, making cross-substitution for biological assays inappropriate [2]. Procurement decisions that treat taxanes as interchangeable risk introducing synthetic inefficiencies, inconsistent biological readouts, and regulatory non-compliance in analytical method validation.

Baccatin III (CAS 27548-93-2) – Quantified Differentiation Evidence Against Close Analogs


Baccatin III Exhibits Cytotoxicity Approximately 2,000-Fold Lower Than Paclitaxel, Defining It as a Precursor Not a Substitute

Baccatin III lacks the C13 side chain present in paclitaxel, resulting in profoundly reduced cytotoxic activity. In HCT116 colon carcinoma cells, Baccatin III exhibited an IC50 of approximately 3,000 nM, compared to paclitaxel's IC50 of 1.41 nM under identical assay conditions [1]. This represents a ~2,100-fold reduction in potency. The presence of the C13 side chain is therefore a critical determinant of microtubule-stabilizing activity and consequent cytotoxicity, and Baccatin III should not be substituted for paclitaxel in functional assays.

Cytotoxicity Taxane pharmacology Structure-activity relationship

Baccatin III Displays Micromolar Cytotoxicity Distinct From Fungal-Derived Paclitaxel's Nanomolar Potency

In a direct comparative study using taxanes derived from endophytic Fusarium solani, fungal Baccatin III exhibited IC50 values ranging from 2 to 5 μM across multiple cancer cell lines (HeLa, HepG2, Jurkat, Ovcar3, T47D). In contrast, fungal taxol (paclitaxel) from the same source showed IC50 values between 0.005 and 0.2 μM [1]. This represents an approximately 25- to 400-fold difference in potency. The study also noted that both compounds induced apoptosis via similar mechanisms involving caspase-10 and mitochondrial membrane potential loss, indicating that Baccatin III retains measurable but substantially reduced intrinsic activity [1].

Anticancer activity Microtubule stabilization Fungal-derived taxanes

Enzymatically Synthesized Baccatin III (ESB III) Matches Standard Baccatin III Cytotoxicity, Validating Biotechnological Production

A study comparing enzymatically synthesized Baccatin III (ESB III) with standard Baccatin III found equivalent cytotoxic profiles across four human cancer cell lines. ESB III exhibited IC50 values of 4.30 μM against HeLa (cervical cancer), and values ranging from 4 to 7.81 μM against A549 (lung), A431 (skin), and HepG2 (liver) cancer cells [1]. The study further demonstrated that ESB III induced G2/M cell cycle arrest, reactive oxygen species production, and mitochondrial membrane depolarization, consistent with the mechanism of standard Baccatin III [1].

Biotransformation Enzymatic synthesis Taxane production

Baccatin III Enables Direct Paclitaxel Semi-Synthesis; 10-DAB Requires Additional C10 Acetylation Steps

Baccatin III serves as the direct diterpenoid scaffold for paclitaxel semi-synthesis, requiring only attachment of the C13 β-amido ester side chain. In contrast, the more abundant 10-DAB requires an additional C10 acetylation step, which historically involves at least three synthetic operations under harsh conditions using toxic reagents such as acetic anhydride and triethylsilane [1]. While optimized chemical routes have been developed, the enzymatic conversion of 10-DAB to Baccatin III via 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) offers a more selective and environmentally favorable alternative [2].

Semi-synthesis Taxane precursors Synthetic efficiency

Commercial Baccatin III Analytical Standards Achieve ≥99.85% HPLC Purity With Full NMR Characterization

Commercially available Baccatin III from reputable vendors is supplied at analytical standard purity levels ranging from ≥98% to ≥99.85% as determined by HPLC, with structural identity confirmed by NMR spectroscopy [1]. For example, Selleck Chemicals provides Baccatin III (Catalog S3928) with documented 99.85% HPLC purity and NMR spectra consistent with the expected structure . This high purity is critical for use as a reference standard in analytical method development, impurity profiling, and quantification of taxanes in pharmaceutical formulations. In contrast, 10-DAB and other taxane precursors are often supplied at lower purity specifications (e.g., ≥95%) without accompanying NMR verification [2].

Analytical chemistry Quality control Reference standards

Baccatin III Demonstrates DMSO Solubility Up to 100 mg/mL, Enabling High-Concentration Stock Solutions

Baccatin III exhibits high solubility in DMSO, with vendor-tested values reaching 100 mg/mL (170.46 mM) at 25°C . Alternative sources report DMSO solubility of 29 mg/mL and 125 mg/mL (213.08 mM) with ultrasonication [1]. This solubility profile facilitates the preparation of concentrated stock solutions for in vitro biological assays, reducing the volume of organic solvent introduced into cell culture systems. In comparison, many taxane derivatives and analogs exhibit lower DMSO solubility (e.g., paclitaxel ~50 mg/mL), which can limit maximum achievable concentrations in cell-based assays .

Solubility Formulation In vitro assays

Baccatin III (CAS 27548-93-2) – Evidence-Backed Application Scenarios for Procurement


Semi-Synthesis of Paclitaxel and Novel Taxane Analogs

Baccatin III is the direct diterpenoid scaffold for the semi-synthesis of paclitaxel, requiring only C13 side-chain attachment. This avoids the additional C10 acetylation steps required when starting from 10-DAB, reducing synthetic complexity and improving overall yield. Researchers engaged in medicinal chemistry and natural product derivatization should procure Baccatin III specifically for this purpose, as supported by established synthetic routes [1].

Analytical Reference Standard for Taxane Quantification and Impurity Profiling

With commercially available purity specifications of ≥99.85% HPLC and full NMR characterization, Baccatin III is suitable as a certified reference standard for the development and validation of HPLC, LC-MS, and other analytical methods used to quantify taxanes in pharmaceutical formulations and botanical extracts. This application is directly supported by vendor Certificates of Analysis .

Mechanistic Studies of Microtubule Stabilization and Apoptosis Induction

Baccatin III retains measurable intrinsic cytotoxicity (IC50 2–5 μM in multiple cancer cell lines) and induces apoptosis via mitochondrial membrane depolarization and caspase-10 activation, albeit with significantly reduced potency compared to paclitaxel. This makes it a useful tool compound for dissecting structure-activity relationships within the taxane pharmacophore and for studying microtubule binding in the absence of the highly potent C13 side chain, as demonstrated in comparative cytotoxicity studies [2].

Biotechnological Production of Taxanes via Enzymatic Conversion

Baccatin III can be produced enzymatically from 10-DAB using 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). The resulting enzymatically synthesized Baccatin III (ESB III) is functionally equivalent to standard material (comparable IC50 values across multiple cell lines). This biotechnological approach offers a sustainable and scalable alternative to plant extraction or traditional chemical synthesis, and procurement of Baccatin III is essential for validating these biotransformation processes [3].

Quote Request

Request a Quote for Baccatin Iii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.